4-[(3-Bromobenzyl)amino]benzoic acid
Description
Properties
Molecular Formula |
C14H12BrNO2 |
|---|---|
Molecular Weight |
306.15 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C14H12BrNO2/c15-12-3-1-2-10(8-12)9-16-13-6-4-11(5-7-13)14(17)18/h1-8,16H,9H2,(H,17,18) |
InChI Key |
AXQVARVJGFLCSX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CNC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility: The benzylamino group in this compound allows for modular derivatization, as seen in azetidinone and thiazolidinone analogs .
- Biological Relevance : Bromine’s lipophilicity may enhance blood-brain barrier penetration, making it valuable in CNS-targeting drugs .
- Spectroscopic Differentiation : Bromine’s deshielding effect in NMR and distinct IR stretches (C-Br ~560 cm⁻¹) aid structural characterization compared to chlorine or nitro analogs .
Preparation Methods
Nucleophilic Substitution with Protected Intermediates
The carboxylic acid group in 4-aminobenzoic acid is often protected as a methyl ester to prevent unwanted side reactions. For example, methyl 4-aminobenzoate reacts with 3-bromobenzyl bromide in the presence of a base such as sodium carbonate. The reaction proceeds via an SN2 mechanism, with the amino group acting as a nucleophile. Deprotection of the ester using aqueous HCl yields the final product.
Key conditions :
Phase Transfer Catalysis (PTC) Enhancements
The use of phase transfer catalysts like tetrabutylammonium bromide (TBAB) improves reaction rates by facilitating interactions between hydrophilic and hydrophobic reactants. In one protocol, TBAB increased the yield of the amination step by 15% compared to uncatalyzed reactions.
Palladium-Catalyzed Coupling Methods
Palladium-catalyzed cross-coupling reactions offer a versatile route for constructing the C–N bond between 3-bromobenzyl groups and aminobenzoic acid derivatives.
Buchwald-Hartwig Amination
This method employs palladium catalysts to couple aryl halides with amines. For 4-[(3-Bromobenzyl)amino]benzoic acid, methyl 4-aminobenzoate reacts with 3-bromobenzyl bromide using Pd(dppf)Cl₂ as the catalyst and cesium carbonate as the base. The reaction is conducted in a mixed solvent system (e.g., dioxane/water) under nitrogen atmosphere.
Optimized parameters :
Suzuki-Miyaura Adaptations
While traditionally used for C–C bond formation, Suzuki-Miyaura coupling has been adapted for amination by substituting boronic acids with amine derivatives. For example, 3-bromobenzylboronic acid couples with 4-nitrobenzoic acid , followed by nitro group reduction to yield the target compound.
Reductive Amination Pathways
Reductive amination offers a route to construct the benzylamine linkage from aldehyde and amine precursors.
Aldehyde Intermediate Synthesis
3-Bromobenzaldehyde is condensed with 4-aminobenzoic acid in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds via imine formation, followed by reduction to the amine.
Critical factors :
Iron-Powder-Mediated Reduction
A patented method reduces 4-nitro-[(3-bromobenzyl)amino]benzoic acid using iron powder and ammonium chloride under reflux. This one-pot synthesis avoids costly catalysts and achieves yields up to 90%.
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, cost, and scalability of each method:
| Method | Catalyst System | Yield (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Direct Amination | None or TBAB | 65–78 | Low | Moderate |
| Buchwald-Hartwig | Pd(dppf)Cl₂ | 85–92 | High | High |
| Reductive Amination | NaCNBH₃ or Fe powder | 70–90 | Moderate | High |
Key insights :
-
Palladium-catalyzed methods offer the highest yields but require expensive catalysts.
-
Iron-mediated reductions are cost-effective and scalable, making them suitable for industrial production.
-
Phase transfer catalysts improve reaction kinetics in direct amination but require precise stoichiometry.
Purification and Characterization
Crystallization Techniques
Crude products are purified via recrystallization using solvents like ethyl acetate/hexane. The target compound exhibits a melting point of 182–184°C, confirmed by differential scanning calorimetry.
Spectroscopic Validation
Industrial Applications and Challenges
Q & A
Q. What are the optimal synthetic routes for preparing 4-[(3-Bromobenzyl)amino]benzoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Bromination of a benzoic acid precursor at the meta-position using bromine or N-bromosuccinimide (NBS) under controlled acidic conditions .
- Step 2: Introduction of the benzylamino group via nucleophilic substitution or reductive amination. For example, coupling 3-bromobenzylamine with 4-aminobenzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the final product.
Critical Factors:
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the aromatic protons (δ 7.2–8.1 ppm), benzylamino group (δ 4.3–4.5 ppm), and carboxylic acid (δ 12–13 ppm). Use deuterated DMSO for solubility .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 336.02 (C14H11BrNO2) with isotopic patterns matching bromine .
- HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity and detect impurities .
Data Interpretation Tips:
- Compare experimental NMR shifts with computed spectra (e.g., using PubChem or NIST data) .
- Monitor for residual solvents (e.g., DMF) in mass spectra .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural analysis of this compound?
Methodological Answer:
- Software Tools: Use SHELXL for refinement, leveraging its robust handling of disordered atoms and twinning parameters. Input HKLF 5 format for twinned data .
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfactor convergence (<5% difference) .
- Case Example: If the benzyl group exhibits disorder, split occupancy refinement (PART command in SHELXL) can model alternative conformers .
Key Considerations:
Q. What strategies mitigate solubility challenges in biological assays involving this compound?
Methodological Answer:
- Solubility Enhancement:
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain bioactivity .
- Synthesize sodium or potassium salts of the carboxylic acid group for aqueous compatibility .
- Assay Design:
Data Contradiction Analysis:
- Discrepancies in IC50 values may arise from aggregation; use TEM or fluorescence quenching to confirm monomeric states .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory applications). Parameterize the bromine atom with AM1-BCC charges .
- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC50 data from analogues (e.g., 4-fluoro-2-phenylbenzoic acid derivatives) .
Validation Steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
